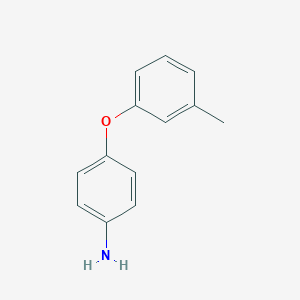![molecular formula C23H20N2O2 B186280 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5836-30-6](/img/structure/B186280.png)
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as MBPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
作用機序
The exact mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been reported to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. It has also been reported to have antioxidant and anti-inflammatory properties.
生化学的および生理学的効果
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been reported to have anticonvulsant effects in animal models of epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in lab experiments is its high purity and yield. It has also been reported to have low toxicity in animal studies. However, one of the limitations of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One direction is to further investigate its potential pharmacological properties in the treatment of neurological disorders and cancer. Another direction is to study its mechanism of action in order to better understand its effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in order to maximize its therapeutic potential.
合成法
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride and 2,6-lutidine. The resulting product is then reacted with 2-methyl-5-nitrophenylamine to yield N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. This synthesis method has been reported to yield high purity and yield of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide.
科学的研究の応用
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been studied for its potential pharmacological properties in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been investigated for its potential anticancer properties.
特性
CAS番号 |
5836-30-6 |
|---|---|
製品名 |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H20N2O2/c1-15-8-11-21-20(12-15)25-23(27-21)18-10-9-16(2)19(14-18)24-22(26)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,26) |
InChIキー |
VGNHTYWAHLZFPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



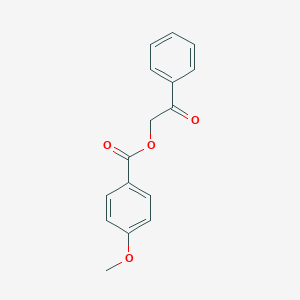
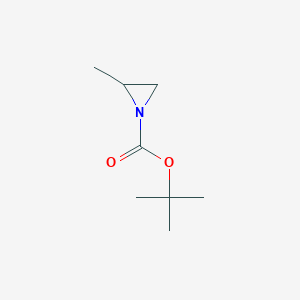
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
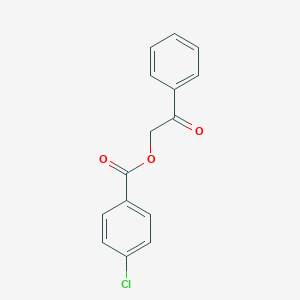
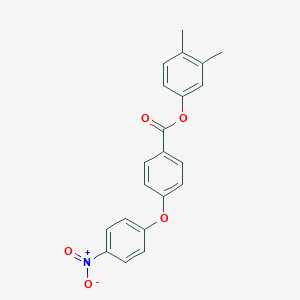
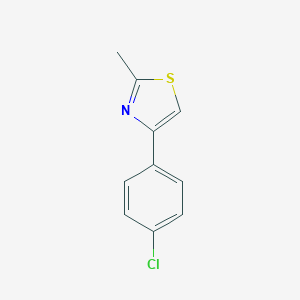
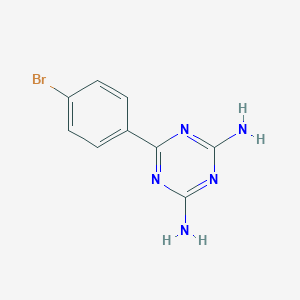
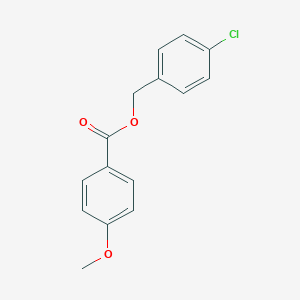
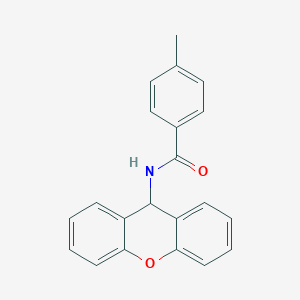
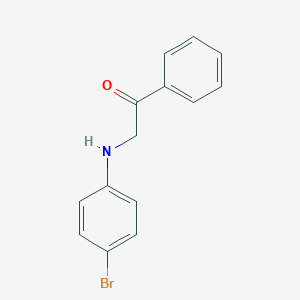
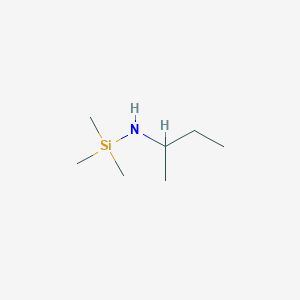
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
